molecular formula C21H21FN6O B12279568 7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12279568
M. Wt: 392.4 g/mol
InChI Key: SJCZIULGYONVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a fluorine atom, and an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of its fluorine atom, imidazo[4,5-b]pyridine moiety, and quinazolinone core. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

IUPAC Name

7-fluoro-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H21FN6O/c1-26-19-17(3-2-8-23-19)25-21(26)27-9-6-14(7-10-27)12-28-13-24-18-11-15(22)4-5-16(18)20(28)29/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3

InChI Key

SJCZIULGYONVGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.